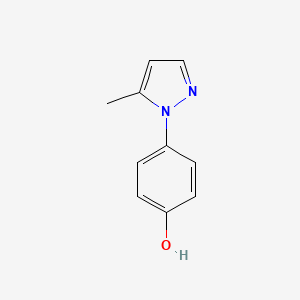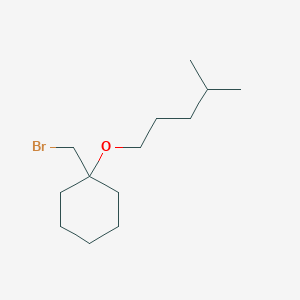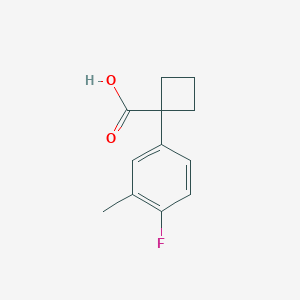
1-(4-Fluoro-3-methylphenyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-3-methylphenyl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a carboxylic acid group and a 4-fluoro-3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-methylphenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the 4-fluoro-3-methylphenyl group and the carboxylic acid functionality. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired substitutions and cyclizations occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, temperature control, and purification methods are critical factors in achieving industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-3-methylphenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the cyclobutane ring.
Scientific Research Applications
1-(4-Fluoro-3-methylphenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through specific pathways that depend on its structural features and the nature of the target molecules. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)cyclobutane-1-carboxylic acid
- 1-(3-Methylphenyl)cyclobutane-1-carboxylic acid
- 3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid
Comparison: 1-(4-Fluoro-3-methylphenyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a fluoro and a methyl group on the aromatic ring. This combination of substituents can influence the compound’s reactivity, stability, and interaction with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C12H13FO2 |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
1-(4-fluoro-3-methylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO2/c1-8-7-9(3-4-10(8)13)12(11(14)15)5-2-6-12/h3-4,7H,2,5-6H2,1H3,(H,14,15) |
InChI Key |
XLXFYQLROWBQTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCC2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


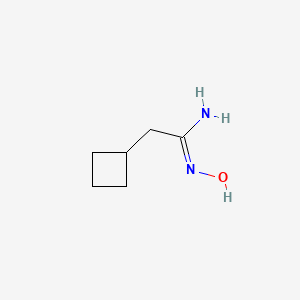
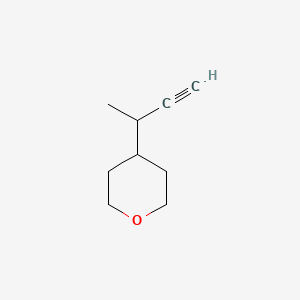
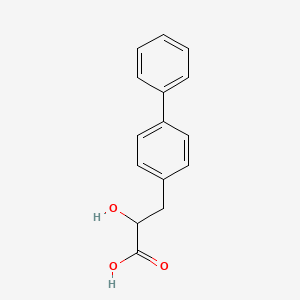
![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13617893.png)
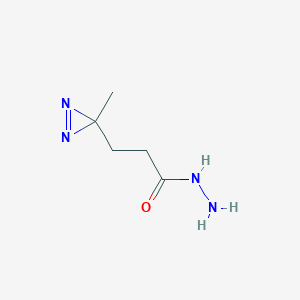
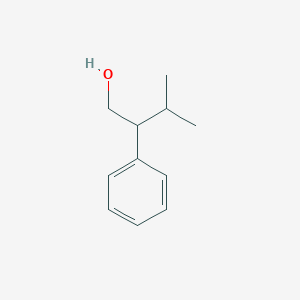
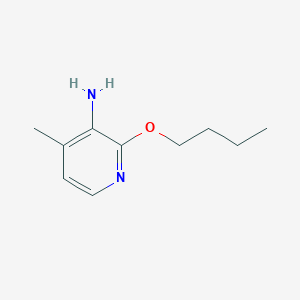

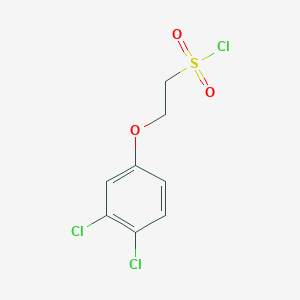
![7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13617927.png)
![1-[(3-Ethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13617935.png)
